Arillatose B

Vue d'ensemble

Description

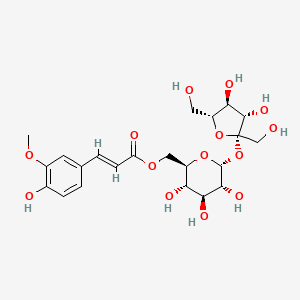

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a natural product found in Veronica pulvinaris and Polygala arillata with data available.

Applications De Recherche Scientifique

Solubility in Ethanol–Water Solutions

Research by Zhang, Gong, Wang, and Qu (2012) in the "Journal of Chemical & Engineering Data" discusses the solubility of compounds related to [(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate in ethanol–water solutions. They found that the solubility of related compounds increases with equilibrium temperature (Zhang et al., 2012).

Antioxidant Properties

Manfredini, Vertuani, Manfredi, Rossoni, Calviello, and Palozza (2000) in "Bioorganic & Medicinal Chemistry" designed and tested molecular combinations of antioxidants, including compounds structurally similar to the query compound. They found these combinations to exhibit potent antioxidant effects (Manfredini et al., 2000).

Chemical Synthesis Applications

Papaioannou, Stavropoulos, Sivas, Barlos, Francis, Aksnes, and Maartmann-moe (1991) in "Acta Chemica Scandinavica" explored the synthesis of (2S, 3S)- and (2R,3S)-3-amino-2-(carboxymethyl) oxolanes, which are structurally related to the query compound, highlighting its relevance in chemical synthesis processes (Papaioannou et al., 1991).

RNA Cleaving Agent Study

Niittymäki, Burakova, Laitinen, Leisvuori, Virta, and Lönnberg (2013) in "Helvetica Chimica Acta" investigated Zn2+ complexes of compounds including those structurally similar to the query compound. They found that conjugation to oligonucleotides did not enhance the catalytic activity of Zn2+ complexes, indicating its potential in RNA cleaving agent studies (Niittymäki et al., 2013).

Cytotoxicity Testing

Meilert, Pettit, and Vogel (2004) in "Helvetica Chimica Acta" synthesized compounds related to the query chemical and tested their cytotoxicity against various cancer cell lines. They reported that only specific racemic forms showed evidence of cancer-cell-growth inhibition (Meilert et al., 2004).

Enzyme Inhibition

Gong, Wang, Zhang, and Qu (2012) also investigated the solubility of saccharides structurally similar to the query compound in ethanol–water mixtures, which could have implications in enzyme inhibition studies (Gong et al., 2012).

Mécanisme D'action

Mode of Action

The exact mode of action of Arillatose B remains to be fully elucidated. It is known that this compound is a sucrose ester isolated from the roots of the greek endemic species aristolochia cretica . Sucrose esters are known to have various biological activities, but the specific interactions between this compound and its targets, and the resulting changes, are still under investigation .

Biochemical Pathways

Phenolic sucrose esters (PSEs), such as this compound, are a diverse group of specialized metabolites present in several angiosperm lineages . The biosynthesis of PSEs may involve one or more hydroxycinnamoyl transferases and BAHD acetyltransferases . The affected pathways and their downstream effects are yet to be fully understood and are an active area of research .

Result of Action

Given its structural features and the known activities of similar compounds, it is plausible that this compound may have antioxidant activities and other potential health benefits . .

Propriétés

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O14/c1-32-12-6-10(2-4-11(12)25)3-5-15(26)33-8-14-16(27)18(29)19(30)21(34-14)36-22(9-24)20(31)17(28)13(7-23)35-22/h2-6,13-14,16-21,23-25,27-31H,7-9H2,1H3/b5-3+/t13-,14-,16-,17-,18+,19-,20+,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBZZLUIFFOAHR-YQTDNFGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347775 | |

| Record name | Arillatose B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137941-45-8 | |

| Record name | Arillatose B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-3-(propionylamino)phenyl]nicotinamide](/img/structure/B1179704.png)

![4-[(4-Isopropoxybenzyl)amino]-4-oxobutanoic acid](/img/structure/B1179718.png)

![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-methoxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1179719.png)

![4-[3-(Anilinocarbonyl)anilino]-4-oxobutanoic acid](/img/structure/B1179725.png)